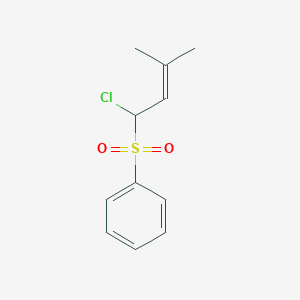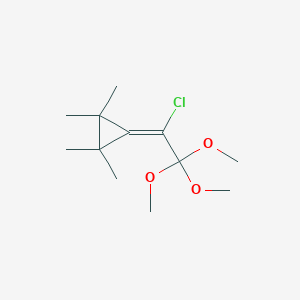
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a cyclopropane ring substituted with a chloro and trimethoxyethylidene group, along with tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a chloro and trimethoxyethylidene reagent in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production. The industrial methods aim to maximize yield while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane, (1-chloro-2,2,2-trimethoxyethylidene): A similar compound with a slightly different structure.
Cyclopropane, (1-chloro-2,2,2-trimethoxyethylidene)tetramethyl: Another related compound with variations in the substituents.
Uniqueness
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
82979-28-0 |
|---|---|
Fórmula molecular |
C12H21ClO3 |
Peso molecular |
248.74 g/mol |
Nombre IUPAC |
3-(1-chloro-2,2,2-trimethoxyethylidene)-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C12H21ClO3/c1-10(2)8(11(10,3)4)9(13)12(14-5,15-6)16-7/h1-7H3 |
Clave InChI |
XNGPKSOFCFOQSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(OC)(OC)OC)Cl)C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
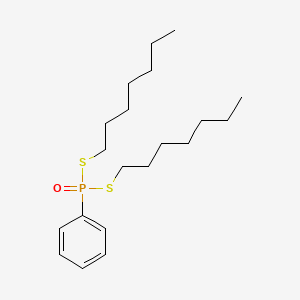
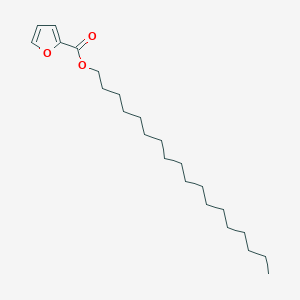
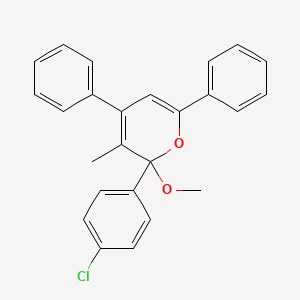
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

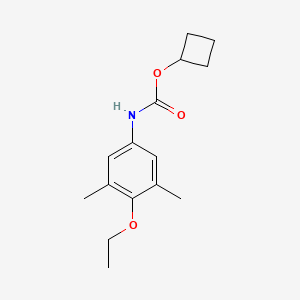
![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
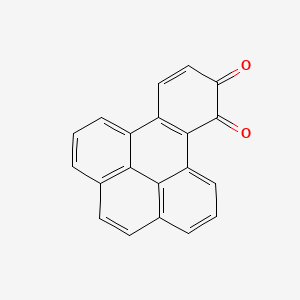
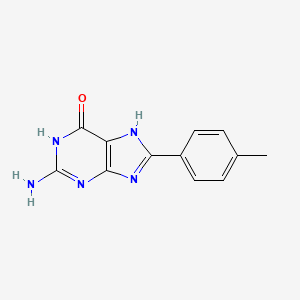
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
